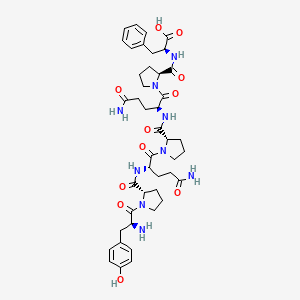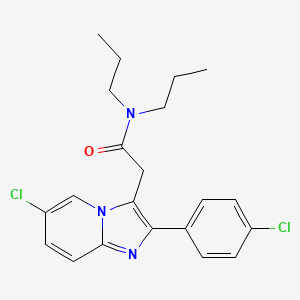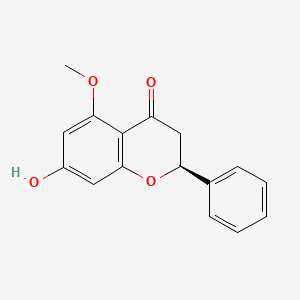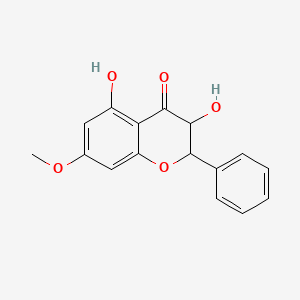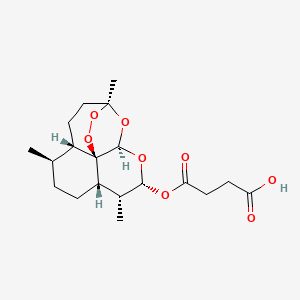
Artesunat
Übersicht
Beschreibung
Artesunate is a medication used to treat malaria . It is often used as part of combination therapy, such as artesunate plus mefloquine . It is not used for the prevention of malaria . Artesunate can be given by injection into a vein, injection into a muscle, by mouth, and by rectum .
Synthesis Analysis
Artesunate is developed from artemisinin, which is extracted from the plant Artemisia annua . An efficient and economically viable approach for the large-scale conversion of artemisinin into the anti-malarial frontline drug artesunate was developed . This advanced synthesis includes an NaBH4-induced reduction, followed by an esterification with succinic anhydride under basic conditions .
Molecular Structure Analysis
Artesunate is a small molecule, a hydrophilic derivative of artemisinin . It has a chemical formula of C19H28O8 . The three-dimensional structure of Artesunate was retrieved from PubChem .
Chemical Reactions Analysis
The transformation of artemisinin into artesunate was commonly realized by a two-step process involving the reduction with NaBH4 .
Physical And Chemical Properties Analysis
Artesunate is a semisynthetic derivative of artemisinin. Its water solubility facilitates absorption and provides an advantage over other artemisinins because it can be formulated as oral, rectal, intramuscular, and intravenous preparations .
Wissenschaftliche Forschungsanwendungen
Malaria-Behandlung
Artesunat ist weithin anerkannt als eine erste Wahl bei der Behandlung von Malaria. Es ist ein halbsynthetisches Derivat von Artemisinin und wird wegen seiner schnellen Wirkung gegen die Malaria verursachenden Plasmodium-Parasiten bevorzugt. Seine Wasserlöslichkeit erleichtert die Aufnahme, wodurch es in verschiedenen Formulierungen wirksam ist, darunter orale, rektale, intramuskuläre und intravenöse Präparate .
Antikrebsaktivität
Forschungen haben gezeigt, dass this compound eine biologische Aktivität gegen eine Vielzahl von Krebsarten besitzt. Es wurde festgestellt, dass es die Zytotoxizität von malignen Zellen verstärkt und möglicherweise synergistisch mit anderen Medikamenten wie Rapamycin wirkt, um spezifische Krebswege anzugreifen .
Organschutz
Studien haben signifikante schützende Wirkungen von this compound auf mehrere Organe und Gewebe gezeigt. Es zeigt Verbesserungsfähigkeiten in Modellen von Organschäden und -erkrankungen, einschließlich Herz, Leber, Gehirn, Lunge, Nieren, Magen-Darm-Trakt und Knochen .
Antivirale Wirkungen
Neben seinen Antikrebs-Eigenschaften wurde festgestellt, dass this compound auch eine biologische Aktivität gegen verschiedene Viren besitzt. Dies erweitert seine potenziellen therapeutischen Anwendungen über die Malaria-Behandlung hinaus .
Wirkmechanismus
Artesunate, also known as Arsumax, is a semi-synthetic derivative of artemisinin, a compound extracted from the plant Artemisia annua . It is primarily used for the treatment of severe malaria .
Target of Action
Artesunate’s primary targets are the various asexual forms of the Plasmodium parasites, which are responsible for malaria . It acts on these targets to clear the parasites from the blood within 48 to 72 hours .
Mode of Action
Artesunate is quickly metabolized into dihydroartemisinin (DHA), an active metabolite . Both Artesunate and DHA block the asexual forms of the Plasmodium parasites . The exact mechanism of action of Artesunate is still under investigation, but it is believed to involve the generation of reactive oxygen species, destabilizing the parasite membrane, inhibiting heme polymerization, and alkylating proteins .
Biochemical Pathways
Artesunate has been found to affect several biochemical pathways. It has been reported to inhibit airway remodeling in asthma via the MAPK signaling pathway . It also activates the Nrf2 and HO-1 signaling pathways, inhibits the release of reactive oxygen species, and interferes with the expression of genes and proteins associated with oxidative stress . In addition, it has been found to activate the ATF4-CHOP-CHAC1 pathway .
Pharmacokinetics
Artesunate has a short half-life, leading to high initial concentrations which decline rapidly . Typical half-life estimates for Artesunate are less than 15 minutes, with clearance estimates averaging 2-3 L/kg/hr and volume estimates averaging 0.1-0.3 L/kg . DHA, the active metabolite of Artesunate, peaks within 25 minutes post-dose and is eliminated with a half-life of 30-60 minutes .
Result of Action
The result of Artesunate’s action is the clearance of Plasmodium parasites from the blood, leading to the resolution of malaria symptoms . It has also been found to have anti-inflammatory effects and to attenuate airway remodeling in asthma .
Action Environment
The action of Artesunate can be influenced by environmental factors. For instance, it has been found to be stable in 0.9% w/v sodium chloride at various temperatures . The method of administration can also affect the duration of action of Artesunate . Furthermore, the presence of heme-bound proteins in the mitochondria has been implicated in the mechanism of action of Artesunate .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Artesunate is metabolized to dihydroartemisinin (DHA), its active form . The 1,2,4-endoperoxide bridge of DHA reacts with heme, generating free radicals which inhibit protein and nucleic acid synthesis of the Plasmodium parasites . This interaction with heme is a key aspect of Artesunate’s biochemical activity.
Cellular Effects
Artesunate has been found to exert organ- and tissue-protective effects by regulating oxidative stress, inflammation, autophagy, apoptosis, and fibrosis . It inhibits inflammatory factors and affects anti-fibrotic, anti-aging, immune-enhancing, modulation of stem cells, apoptosis, metabolic homeostasis, and autophagy properties .
Molecular Mechanism
Artesunate’s molecular mechanism of action involves the generation of free radicals through its active metabolite DHA . These free radicals inhibit the normal function of Plasmodium parasites, affecting protein and nucleic acid synthesis during all erythrocytic stages . Reactions with these free radicals can also lead to alkylation of parasitic proteins .
Temporal Effects in Laboratory Settings
Artesunate has been found to have long-term stability when physically separated from other active principles in a bilayer co-formulation tablet . This stability is crucial for its effectiveness, especially under tropical conditions where degradation could otherwise occur .
Dosage Effects in Animal Models
In animal models, Artesunate has shown neuroprotective effects . When administered at a dosage of 100 mg/kg twice daily for 14 days, it significantly upregulated key proteins in the PINK1/PARKIN pathway .
Metabolic Pathways
Artesunate is metabolized to the active form DHA . This process involves hydrolysis of the 4-carbon ester group via plasma esterase enzyme . Given the metabolic pathways of Artesunate, it is not susceptible to many common drug-drug interactions involving CYP450 enzymes .
Transport and Distribution
Artesunate is rapidly distributed within the body following administration . Its clearance and volume estimates average 2 - 3 L/kg/hr and 0.1 - 0.3 L/kg, respectively . This rapid distribution is crucial for its effectiveness in treating malaria.
Subcellular Localization
Given its mechanism of action, it is likely that Artesunate and its active metabolite DHA interact with heme within the parasite’s food vacuole .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Artesunate involves the conversion of dihydroartemisinic acid to the final product through a series of chemical reactions.", "Starting Materials": [ "Dihydroartemisinic acid", "Hydrogen peroxide", "Sodium hydroxide", "Sodium bicarbonate", "Acetic anhydride", "Methanol", "Water" ], "Reaction": [ "Step 1: Dihydroartemisinic acid is reacted with hydrogen peroxide and sodium hydroxide to form artemisinic acid.", "Step 2: Artemisinic acid is reacted with sodium bicarbonate and acetic anhydride to form acetylated artemisinic acid.", "Step 3: Acetylated artemisinic acid is reacted with methanol and water to form artesunate." ] } | |
| 88495-63-0 | |
Molekularformel |
C19H28O8 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
4-oxo-4-[[(13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid |
InChI |
InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10?,11?,12?,13?,16?,17?,18?,19-/m1/s1 |
InChI-Schlüssel |
FIHJKUPKCHIPAT-MFMTXCBGSA-N |
Isomerische SMILES |
CC1CCC2C(C(OC3[C@@]24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C |
SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C |
Kanonische SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C |
Aussehen |
Solid powder |
Color/Form |
Fine white crystalline powder |
melting_point |
131-135 |
| 88495-63-0 | |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
Artesunate is the sodium salt of the hemisuccinate ester of artemisinin. It is soluble in water but has poor stability in aqueous solutions at neutral or acid pH. In the injectable form, artesunic acid is drawn up in sodium bicarbonate to form sodium artesunate immediately before injection. |
Löslichkeit |
In water, 56.2 mg/L at 25 °C (est) |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
artesunate Dihydroartemisinin, Succinyl Dihydroartemisinine 12 alpha succinate dihydroartemisinine-12-alpha-succinate Malacef malartin SM 804 SM-804 SM804 sodium artesunate succinyl dihydroartemisinin |
Dampfdruck |
3.2X10-9 mm Hg at 25 °C (est) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


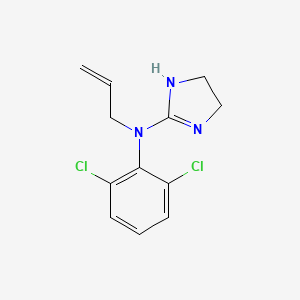

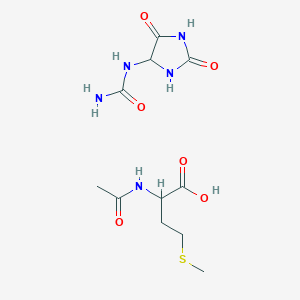
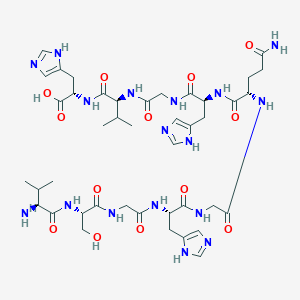

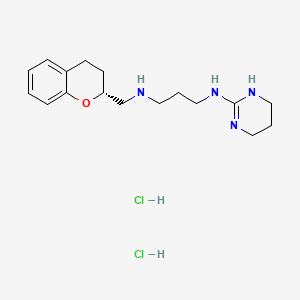

![4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol](/img/structure/B1665715.png)

